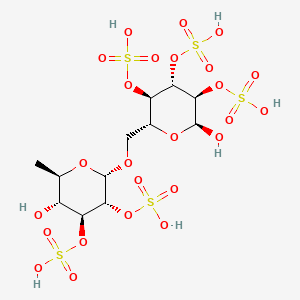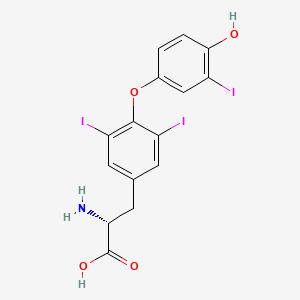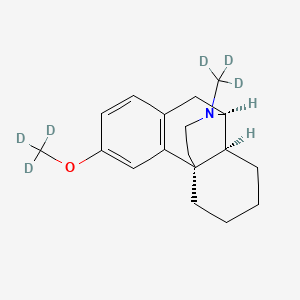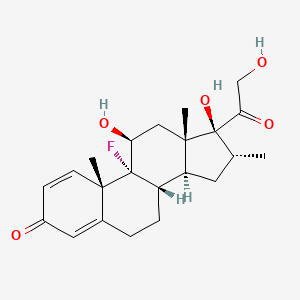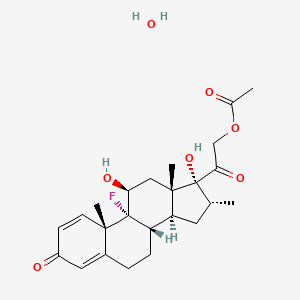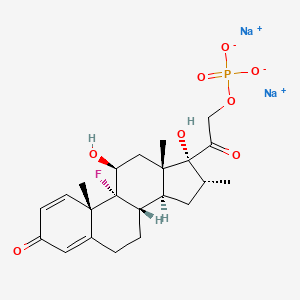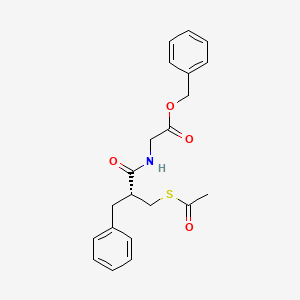
地亚维啶
概述
描述
科学研究应用
地维啶有广泛的科学研究应用:
化学: 它被用作各种化学合成和反应中的试剂。
生物学: 地维啶用于与酶抑制相关的研究,特别是二氢叶酸还原酶抑制。
医学: 它用于兽医学,用于治疗动物的球虫病和白细胞虫病感染.
工业: 地维啶用于生产兽药和饲料添加剂.
作用机制
生化分析
Biochemical Properties
Diaveridine plays a significant role in biochemical reactions by inhibiting the activity of dihydrofolate reductase (DHFR). This inhibition disrupts the folate synthesis pathway, which is essential for the production of nucleotides required for DNA synthesis and cell division . Diaveridine interacts with DHFR by binding to its active site, thereby preventing the conversion of dihydrofolate to tetrahydrofolate. This interaction is crucial for its antiprotozoal and antibacterial properties .
Cellular Effects
Diaveridine affects various types of cells and cellular processes. It influences cell function by inhibiting the folate synthesis pathway, leading to a decrease in nucleotide production and subsequent inhibition of DNA synthesis and cell division . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Diaveridine has been shown to be genotoxic, causing DNA damage and affecting cell viability .
Molecular Mechanism
The molecular mechanism of Diaveridine involves its binding to the active site of dihydrofolate reductase (DHFR), thereby inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate synthesis pathway. By blocking this pathway, Diaveridine disrupts the production of nucleotides required for DNA synthesis and cell division. This mechanism underlies its antiprotozoal and antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diaveridine change over time. Studies have shown that Diaveridine is stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term exposure to Diaveridine in in vitro and in vivo studies has demonstrated its potential to cause DNA damage and affect cellular function . These temporal effects highlight the importance of considering the stability and degradation of Diaveridine in experimental designs.
Dosage Effects in Animal Models
The effects of Diaveridine vary with different dosages in animal models. At therapeutic doses, Diaveridine effectively prevents and treats coccidiosis and leucocytozoonosis infections in food-producing animals . At high doses, Diaveridine can cause toxic effects, including DNA damage and adverse impacts on cellular function . These dosage-dependent effects underscore the importance of determining the appropriate dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
Diaveridine is involved in several metabolic pathways, primarily through its interaction with dihydrofolate reductase (DHFR). It undergoes extensive biotransformation in livestock, with metabolites identified in pigs and chickens . The main metabolic pathways include demethylation, binding to glucuronic acid after demethylation, α-C hydroxylation, and amino binding to glucuronic acid . These metabolic pathways affect the pharmacokinetics and effectiveness of Diaveridine in different animal species.
Transport and Distribution
Diaveridine is transported and distributed within cells and tissues through various mechanisms. It is widely distributed in pigs and broilers, with high levels of radioactivity detected in all tested tissues . The transport of Diaveridine involves binding to specific transporters and proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . The distribution of Diaveridine within the body affects its therapeutic efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of Diaveridine is crucial for its activity and function. Diaveridine is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase (DHFR) to inhibit the folate synthesis pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct Diaveridine to its site of action. Understanding the subcellular localization of Diaveridine provides insights into its mechanism of action and potential effects on cellular function.
准备方法
地维啶由香草醛经一系列化学反应制备,包括甲基化、缩合、加成和环化 . 合成路线包括以下步骤:
甲基化: 香草醛被甲基化为 3,4-二甲氧基苯甲醛。
缩合: 甲基化产物与胍缩合生成 2,4-二氨基-5-(3,4-二甲氧基苄基)嘧啶。
加成和环化: 然后,中间产物经加成和环化反应生成地维啶.
化学反应分析
地维啶会发生各种化学反应,包括:
氧化: 地维啶可以被氧化生成相应的 N-氧化物。
还原: 地维啶的还原会导致其还原衍生物的形成。
这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂、用于还原的硼氢化钠等还原剂以及用于取代反应的亲核试剂 . 这些反应形成的主要产物包括 N-氧化物、还原衍生物和取代的嘧啶 .
相似化合物的比较
地维啶与其他二氢叶酸还原酶抑制剂类似,如甲氧苄啶、乙胺嘧啶和甲氨蝶呤 . 地维啶在其结构上是独特的,包括一个连接到嘧啶环的 3,4-二甲氧基苄基 . 这种结构特征使其具有独特的药代动力学和药效学特性 .
类似化合物
甲氧苄啶: 另一种二氢叶酸还原酶抑制剂,与磺胺类药物联合使用用于抗菌治疗。
乙胺嘧啶: 主要用于治疗原生动物感染。
甲氨蝶呤: 一种化学治疗剂,用于治疗癌症和自身免疫性疾病.
属性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBTVAXGKYIFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046200 | |
| Record name | Diaveridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-16-8 | |
| Record name | Diaveridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaveridine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIAVERIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIAVERIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diaveridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diaveridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAVERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KVX81XA87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
